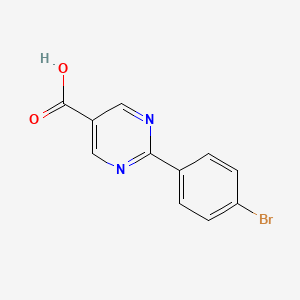

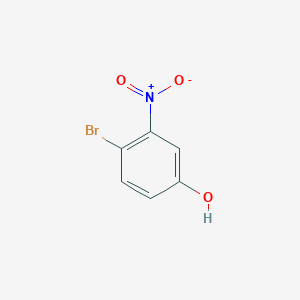

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

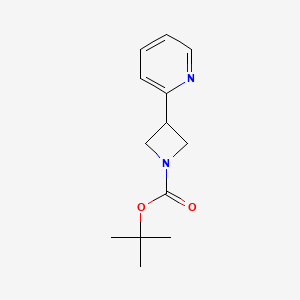

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O2. It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of pyrimidines generally involves condensation reactions between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The molecular weight of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is 279.09 g/mol. The structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical state of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid at 20°C is solid, and it appears as a white to slightly pale reddish-yellow crystal or powder .科学的研究の応用

Organic Synthesis

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: is a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules due to its reactive bromine atom, which can undergo further functionalization. For instance, it can participate in Suzuki coupling reactions to form biaryl structures, which are prevalent in various pharmaceuticals .

Agrochemical Research

In the agrochemical industry, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its pyrimidine ring is a common motif in many agrochemicals, and the bromophenyl group can be modified to enhance the activity and selectivity of the resulting products .

Pharmaceutical Development

This compound finds applications in pharmaceutical research where it’s used to create a diverse range of therapeutic agents. The bromophenyl moiety can be incorporated into drug molecules, improving their pharmacokinetic properties or enabling the targeting of specific biological pathways .

Dyestuff Field

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: is used in the dyestuff field as an intermediate for the synthesis of complex dyes. The bromine atom allows for easy substitution reactions, enabling the creation of a variety of dye molecules with different chromophoric properties .

Materials Science

In materials science, this compound can be used to synthesize novel organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for creating materials with desirable electronic properties for use in OLEDs and other electronic devices .

Chemical Engineering

From a chemical engineering perspective, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is important for the development of new synthetic routes and processes. Its role as an intermediate in various chemical reactions makes it a subject of process optimization studies to improve yield, reduce waste, and enhance safety in chemical manufacturing .

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

CAS RN |

928713-94-4 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)